molecular formula C6H3BrCl2O B052177 4-Bromo-2,5-dichlorophenol CAS No. 1940-42-7

4-Bromo-2,5-dichlorophenol

Cat. No.: B052177
CAS No.: 1940-42-7
M. Wt: 241.89 g/mol
InChI Key: HWWKEEKUMAZJLL-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrCl2O and its molecular weight is 241.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoreaction Mechanisms : A study by Akai et al. (2002) explored the photoreaction mechanisms of 2-bromo and 2-bromo-4-chlorophenols in low-temperature argon matrices, using Fourier transform infrared spectroscopy and density-functional-theory calculations. They concluded that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, highlighting a minor pathway in contrast to 2-chlorophenols (Akai et al., 2002).

  • Micellar Binding : Research by Senz and Gsponer (1994) studied the interaction of various phenolic compounds, including 4-bromo-2,6-dimethylphenol, with cetyltrimethylammonium chloride (CTAC) micelles. Their findings contribute to understanding the binding dynamics of phenoxide ions in micellar systems (Senz & Gsponer, 1994).

  • Suzuki Cross-Coupling Reaction : Nazeer et al. (2020) synthesized various 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. They also analyzed the electronic and non-linear optical properties of these compounds, contributing to the understanding of their reactivity and electronic characteristics (Nazeer et al., 2020).

  • In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This study provides insights into the metabolic pathways operative in rats for this compound (Kanamori et al., 2002).

  • Dehalogenation and Detoxification : Benli et al. (2011) examined the chlorine removal of 2,4-dichlorophenol using crude laccase, exploring optimization parameters for dechlorination. This study contributes to understanding the process of detoxifying chlorophenols (Benli et al., 2011).

  • Asymmetric Diphenol Formation : Bollag et al. (1979) researched the cross-coupling of different halogenated phenols by a fungal laccase, including 4-bromo-2-chlorophenol, leading to the formation of various dimers. This study sheds light on the enzymatic reactions involving halogenated phenols (Bollag et al., 1979).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Mode of Action

It is known that phenolic compounds can interact with cellular targets through hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can alter the structure and function of the target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-dichlorophenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

4-bromo-2,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKEEKUMAZJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50540-61-9 (hydrochloride salt)
Record name 2,5-Dichloro-4-bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3062073
Record name 4-Bromo-2,5-dichlorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-42-7
Record name 4-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2,5-dichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-dichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the lipophilicity of 4-Bromo-2,5-dichlorophenol and its accumulation in rat tissues?

A1: Research has shown that this compound exhibits varying accumulation levels in different rat tissues. This variation is likely linked to the compound's lipophilicity, or its tendency to dissolve in fats. While the exact relationship between this compound's lipophilicity and tissue accumulation requires further investigation, the available data suggests a correlation between the two. []

Q2: How does this compound degrade in the environment?

A2: One study observed that this compound, a phenolic degradation product of the pesticide Leptophos, was not detected in wheat kernels after 63 days post-treatment. [] This suggests that environmental factors, such as plant metabolism or physical processes, contribute to the degradation or dissipation of this compound. Further research is needed to fully elucidate the specific degradation pathways and environmental fate of this compound.

Q3: Can this compound be synthesized using radioactive labeling, and if so, for what purpose?

A3: Yes, this compound can be synthesized incorporating radioactive isotopes. Researchers synthesized five distinct radioactive versions of Leptophos, a pesticide, by substituting specific atoms with radioactive counterparts during its synthesis. One of these versions utilized tritiated this compound as a precursor. [] This technique allows scientists to track the fate and distribution of the compound in various systems, providing valuable insights into its metabolism, degradation pathways, and potential environmental impact.

Q4: Are there any documented chemical reactions involving this compound?

A4: Yes, this compound has been studied in the context of nitration reactions. Research indicates that it undergoes a nitrous acid-catalyzed nitration, with observations pointing towards an unusual rearrangement of a 4-Bromo-2-nitrophenol intermediate during the process. [, ] This finding suggests a unique reactivity profile for this compound, prompting further investigation into its chemical behavior and potential applications in organic synthesis.

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